5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” is an organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a benzyloxy group and a chlorobenzyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of benzyloxyphenyl isocyanate, which is an organic building block containing an isocyanate group . This compound may be used in the synthesis of various phenyl urea derivatives . The synthesis process can involve several steps, including the formation of intermediate compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The benzyloxyphenyl group and the chlorobenzyl group are attached to the triazole ring . The exact structure would depend on the specific synthesis process used .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex. The benzyloxyphenyl group and the chlorobenzyl group can undergo various reactions . For example, the benzyloxyphenyl group can undergo oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the compound’s solubility, melting point, and boiling point would be determined by its molecular structure .Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies on its synthesis, its chemical reactions, and its potential applications. For example, it could be interesting to explore whether this compound has any useful properties that could be exploited in the field of medicine or materials science .
Mechanism of Action
Target of Action
Similar compounds have been found to target leukotriene a-4 hydrolase .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This could suggest that the compound may interact with its target through a similar mechanism.
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions , which could potentially affect various biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have unknown absorption, distribution, metabolism, and excretion properties .
Result of Action
The activation of benzylic compounds towards free radical attack could potentially lead to various molecular and cellular effects .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c24-18-8-6-16(7-9-18)14-25-23(30)21-22(28-29-27-21)26-19-10-12-20(13-11-19)31-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,25,30)(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRDYPQMTLYOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NNN=C3C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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